The synthesis of CRT0063465 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical details regarding the specific reagents and conditions used in these reactions are often detailed in research publications, providing insights into optimizing yield and activity.
The molecular structure of CRT0063465 can be described as a pyrazolopyrimidine derivative featuring specific functional groups that facilitate its interaction with target proteins. Although precise structural data such as crystallographic coordinates may not be publicly available, its general structure includes:
The compound's molecular formula, weight, and other relevant data are typically derived from spectral analysis methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
CRT0063465 participates in several chemical reactions primarily related to its binding interactions with proteins. Key reactions include:
These interactions are essential for understanding how CRT0063465 can affect cellular processes at a molecular level .
The mechanism of action for CRT0063465 is centered on its role as a modulator of telomere length regulation. The compound influences the shelterin complex, which protects telomeres from degradation and prevents inappropriate DNA repair activities that can lead to genomic instability.
Key aspects of its mechanism include:
The physical properties of CRT0063465 include:
Chemical properties include:
Data pertaining to these properties are essential for researchers looking to utilize CRT0063465 in experimental settings .
CRT0063465 has several notable applications in scientific research:
Cellular senescence links metabolic dysregulation and telomere attrition. Glycolytic enzymes like phosphoglycerate kinase 1 (PGK1) influence energy metabolism and unexpectedly localize to telomeres—specialized nucleoprotein structures that protect chromosome ends. The shelterin complex (comprising TRF1, TRF2, POT1, TIN2, TPP1, and RAP1) safeguards telomeric integrity, and its dysfunction accelerates aging and cancer [2] [3]. Concurrently, the oxidative stress sensor DJ1 (PARK7) maintains redox homeostasis and prevents telomere damage. Hypoglycemia or oxidative stress disrupts PGK1/DJ1 interactions with shelterin proteins, triggering telomeric shortening—a hallmark of senescence and oncogenesis [2] [5].
CRT0063465 emerged from cell-based screens targeting telomere signaling pathways. This pyrazolopyrimidine derivative (chemical name: 3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid) was optimized through structure-activity relationship (SAR) studies. Key modifications established the necessity of the C4-carboxylate group and para-brominated phenyl ring for efficacy (Fig. 1A) [1] [2] [6]. Its pharmacological significance lies in dual targeting: modulating PGK1’s nucleotide-binding site and DJ1’s redox-sensing domain, thereby bridging metabolic and telomeric pathways [3] [6].
Property | Value |
---|---|
Molecular Formula | C~17~H~16~BrN~3~O~2~ |
Molecular Weight | 374.24 g/mol |
CAS Number | N/A |
Solubility | >20 mg/mL in DMSO |
Purity | >98% |
Storage Conditions | -20°C (long-term), 0–4°C (short-term) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: